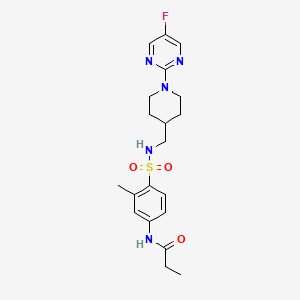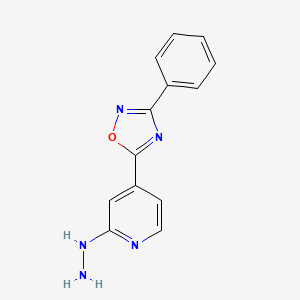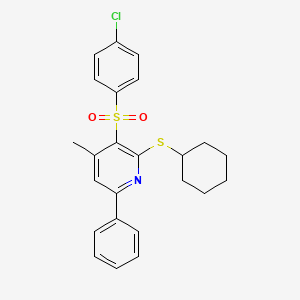
4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Sulfones can be synthesized through various methods, including the oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and other miscellaneous methods . They can also be synthesized through metal-catalyzed coupling reactions, C–H functionalization, sulfur dioxide-based three-component approaches, and biological synthesis .Chemical Reactions Analysis
Sulfones can undergo a variety of chemical reactions due to the reactivity of the sulfone group. They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of a sulfone compound would depend on its specific structure. For example, bis(4-chlorophenyl) sulfone, a related compound, has a molecular formula of C12H8Cl2O2S .Aplicaciones Científicas De Investigación
1. Polymer Chemistry and Materials Science
Cl-PES-Cl
belongs to the class of poly(aryl ether sulfones) (PES) polymers. These polymers exhibit excellent mechanical, chemical, and thermal properties, making them valuable in diverse industrial applications.
Application Summary
In polymer chemistry and materials science, Cl-PES-Cl has been investigated for its thermal properties and telechelic behavior. Researchers have synthesized dichloride and dihydroxyl-terminated polysulfone telechelics using Cl-PES-Cl as a precursor. These telechelics serve as building blocks for various applications.
Experimental Methods
Results and Outcomes
- Thermal Stabilities : Dichloride telechelics manifest higher thermal stabilities than dihydroxyl-terminated oligomers .
2. Biomedical Applications
Overview
As biocompatible and non-degradable materials, PES polymers find applications in the biomedical field.
Application Summary
Researchers have explored the use of Cl-PES-Cl in various biomedical contexts:
- Cell Culture Platforms : Fluorescent PSU membranes, derived from PES, serve as microwell assay platforms for bio-assay development and high-throughput screening .
6. Tissue Engineering and Biomaterials
Overview
PES polymers contribute to tissue engineering and biomaterials.
Application Summary
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfanyl-4-methyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(29-20-10-6-3-7-11-20)23(17)30(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZTCHLSBFZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

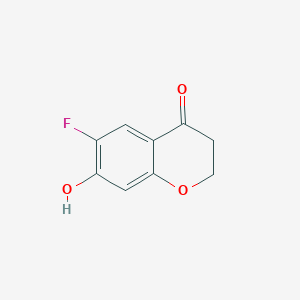
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide](/img/structure/B2846446.png)
![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)
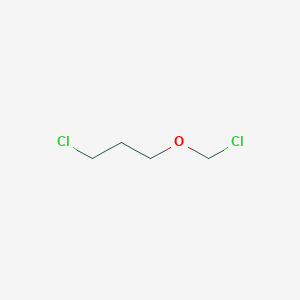
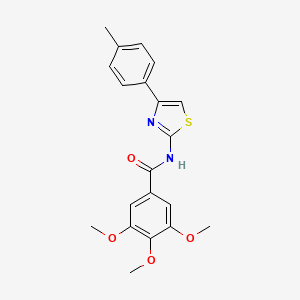
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
